molecular formula C17H21F2N3O2 B6772461 N-(2,2-difluoro-2-phenylethyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide

N-(2,2-difluoro-2-phenylethyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide

Cat. No.: B6772461
M. Wt: 337.36 g/mol
InChI Key: AXLNRTAMTIBVBC-UHFFFAOYSA-N
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Description

N-(2,2-difluoro-2-phenylethyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide is a complex organic compound that belongs to the class of phenylacetamides This compound is characterized by its unique structure, which includes a difluoro-phenylethyl group and an octahydroquinoxaline ring

Properties

IUPAC Name

N-(2,2-difluoro-2-phenylethyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2N3O2/c18-17(19,12-6-2-1-3-7-12)11-20-16(24)22-10-15(23)21-13-8-4-5-9-14(13)22/h1-3,6-7,13-14H,4-5,8-11H2,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLNRTAMTIBVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(=O)CN2C(=O)NCC(C3=CC=CC=C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,2-difluoro-2-phenylethyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the difluoro-phenylethyl group:

    Construction of the octahydroquinoxaline ring: This step involves cyclization reactions to form the octahydroquinoxaline ring structure.

    Coupling of the two moieties: The final step involves coupling the difluoro-phenylethyl group with the octahydroquinoxaline ring through amide bond formation.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(2,2-difluoro-2-phenylethyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2,2-difluoro-2-phenylethyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2-difluoro-2-phenylethyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an NMDA receptor antagonist, binding to the receptor and inhibiting its activity . This interaction can modulate neurotransmission and has implications for neurological research.

Comparison with Similar Compounds

N-(2,2-difluoro-2-phenylethyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide can be compared with other phenylacetamides and NMDA receptor antagonists. Similar compounds include:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

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